GIBH-130
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Overview
Description
GIBH-130 is a novel compound developed for the treatment of Alzheimer’s disease. It functions by inhibiting neuro-inflammation, specifically targeting active microglia cells in the brain. By reducing the secretion of inflammatory cytokines and destructive proteases, this compound helps preserve the extracellular matrix, which is crucial for preventing neuronal death in Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GIBH-130 involves several steps, starting with the preparation of 3-bromo-4-methyl-6-phenylpyridazine. This intermediate is then reacted with cuprous cyanide in anhydrous dimethylformamide to produce 4-methyl-6-phenylpyridazine-3-carbonitrile . The final product, this compound, is obtained through further reactions under controlled conditions, ensuring high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and efficacy. The production is carried out in specialized facilities equipped to handle the complex chemical reactions and purification processes required for this compound .
Chemical Reactions Analysis
Types of Reactions
GIBH-130 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
GIBH-130 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying neuro-inflammation and its inhibition.
Biology: Investigated for its effects on microglia cells and the secretion of inflammatory cytokines.
Medicine: Primarily researched for its potential in treating Alzheimer’s disease and other neuro-inflammatory conditions.
Industry: Utilized in the development of new therapeutic agents targeting neuro-inflammation
Mechanism of Action
GIBH-130 exerts its effects by targeting active microglia cells in the brain. It reduces the secretion of inflammatory cytokines and destructive proteases, thereby preserving the extracellular matrix. This preservation is crucial for preventing neuronal death and cognitive decline in Alzheimer’s disease. The compound’s molecular targets include interleukin-1 beta and other pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Donepezil: An acetylcholinesterase inhibitor used for symptomatic relief in Alzheimer’s disease.
Memantine: An N-methyl-D-aspartate receptor antagonist that modulates neuronal signal transduction.
Minocycline: An antibiotic with anti-inflammatory properties, used in neuro-inflammatory research.
Uniqueness of GIBH-130
This compound is unique in its ability to specifically target microglia cells and inhibit neuro-inflammation. Unlike donepezil and memantine, which provide symptomatic relief, this compound aims to modify the disease by preserving the extracellular matrix and preventing neuronal death. Its efficacy in preclinical models has shown promise in both amyloid-induced and transgenic mouse models of Alzheimer’s disease .
Properties
IUPAC Name |
(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHTEHADIHZJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of GIBH-130 and its effect on neuroinflammation?
A1: The provided research abstract focuses on the discovery and preliminary characterization of this compound as a potential therapeutic agent for Alzheimer's disease (AD). While the exact mechanism of action is not described, the study highlights that this compound was identified through a microglia-based phenotypic screening approach designed to find molecules that modulate the release of proinflammatory cytokines. This suggests that this compound likely exerts its effects by interfering with the inflammatory pathways activated in microglia, which are the resident immune cells of the brain. The study demonstrates that this compound effectively reduced neuroinflammation in AD models, indicating its potential as a novel anti-inflammatory agent.
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